molecular formula C16H14N4O8S B2791605 N-[4-(4-ACETAMIDO-3-NITROBENZENESULFONYL)-2-NITROPHENYL]ACETAMIDE CAS No. 13107-62-5

N-[4-(4-ACETAMIDO-3-NITROBENZENESULFONYL)-2-NITROPHENYL]ACETAMIDE

Cat. No.: B2791605
CAS No.: 13107-62-5
M. Wt: 422.37
InChI Key: GQUYBYKFVBKSCP-UHFFFAOYSA-N
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Description

N-[4-(4-Acetamido-3-nitrobenzenesulfonyl)-2-nitrophenyl]acetamide is a complex synthetic organic compound designed for advanced chemical and pharmaceutical research applications. This molecule features a disubstituted benzene core functionalized with acetamide groups, nitro groups, and a benzenesulfonyl bridge, making it a potential intermediate for synthesizing more complex molecules. Compounds with sulfonamide functionalities are of significant interest in medicinal chemistry and chemical biology. For instance, benzenesulfonamide derivatives are extensively researched for their properties as inhibitors of various enzymes, including aspartyl proteases . Furthermore, related acetamide and nitroaniline derivatives are commonly utilized as key building blocks in the synthesis of dyes and other fine chemicals . Researchers may explore this specific chemical as a precursor or a structural motif in the development of novel bioactive compounds or functional materials. Its structural complexity offers a versatile scaffold for further chemical modifications. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-(4-acetamido-3-nitrophenyl)sulfonyl-2-nitrophenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O8S/c1-9(21)17-13-5-3-11(7-15(13)19(23)24)29(27,28)12-4-6-14(18-10(2)22)16(8-12)20(25)26/h3-8H,1-2H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUYBYKFVBKSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)NC(=O)C)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ACETAMIDO-3-NITROBENZENESULFONYL)-2-NITROPHENYL]ACETAMIDE typically involves multi-step reactions. One common method includes the nitration of acetanilide to form 4-nitroacetanilide, followed by sulfonation and further nitration to introduce the sulfonyl and additional nitro groups. The final step involves the acylation of the intermediate compound to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ACETAMIDO-3-NITROBENZENESULFONYL)-2-NITROPHENYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amine derivatives and substituted compounds, which can be further utilized in different applications .

Scientific Research Applications

N-[4-(4-ACETAMIDO-3-NITROBENZENESULFONYL)-2-NITROPHENYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-ACETAMIDO-3-NITROBENZENESULFONYL)-2-NITROPHENYL]ACETAMIDE involves its interaction with specific molecular targets. The nitro and sulfonyl groups play a crucial role in its reactivity, allowing it to interact with enzymes and other proteins, potentially inhibiting their function. This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)acetamide: Similar structure but lacks the sulfonyl group.

    N-(4-methoxy-2-nitrophenyl)acetamide: Contains a methoxy group instead of the sulfonyl group.

    N-[4-[(4-chloro-3-nitrophenyl)sulfonyl]phenyl]acetamide: Contains a chloro group instead of the acetamido group.

Uniqueness

N-[4-(4-ACETAMIDO-3-NITROBENZENESULFONYL)-2-NITROPHENYL]ACETAMIDE is unique due to the presence of both sulfonyl and nitro groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications .

Q & A

Q. What are the key considerations for synthesizing N-[4-(4-ACETAMIDO-3-NITROBENZENESULFONYL)-2-NITROPHENYL]ACETAMIDE with high purity?

Methodological Answer: Synthesis requires precise control of reaction parameters (temperature, solvent polarity, and catalyst choice) to minimize side products. For example:

  • Nitration Steps : Use fuming nitric acid in anhydrous conditions to avoid hydrolysis of sulfonyl groups .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol improves purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze aromatic proton splitting patterns (e.g., nitro and sulfonyl substituents cause distinct deshielding) .
  • HPLC-MS : Monitor molecular ion peaks (e.g., m/z 456.2 for [M+H]⁺) and retention time consistency .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictory bioactivity data for this compound?

Methodological Answer: Address discrepancies by:

  • Dose-Response Curves : Test across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
  • Cellular Context : Use isogenic cell lines (e.g., wild-type vs. receptor-knockout models) to isolate target-specific activity .

Q. How can molecular docking simulations guide the identification of biological targets for this compound?

Methodological Answer:

  • Ligand Preparation : Optimize the compound’s 3D structure using density functional theory (DFT) for accurate charge distribution .
  • Target Libraries : Screen against enzymes like cyclooxygenase-2 (COX-2) or kinases (e.g., EGFR) due to sulfonyl/nitro pharmacophores .
  • Validation : Compare docking scores (e.g., Glide SP scores < -6.0 kcal/mol) with in vitro binding assays (e.g., SPR or ITC) .

Q. What strategies mitigate instability of this compound under physiological conditions?

Methodological Answer:

  • pH Stability Studies : Use buffered solutions (pH 1.2–7.4) to identify degradation pathways (e.g., sulfonamide hydrolysis) .
  • Formulation : Encapsulate in PEGylated liposomes to enhance serum stability and reduce off-target effects .

Mechanistic and Pharmacological Questions

Q. How can researchers elucidate the compound’s mechanism of action in cancer cell lines?

Methodological Answer:

  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis or DNA repair) .
  • Kinase Profiling : Use multiplexed kinase assays (e.g., PamStation®) to detect inhibition of kinases like AKT or ERK .

Q. What experimental approaches validate the compound’s selectivity for specific biological targets?

Methodological Answer:

  • Competitive Binding Assays : Co-incubate with known inhibitors (e.g., celecoxib for COX-2) to measure displacement .
  • CRISPR-Cas9 Knockouts : Validate target dependency by comparing efficacy in wild-type vs. gene-edited cells .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting solubility data in different solvents?

Methodological Answer:

  • Solubility Parameters : Calculate Hansen solubility parameters (δD, δP, δH) to rationalize discrepancies (e.g., poor solubility in polar aprotic solvents) .
  • Co-solvency Studies : Test binary solvent systems (e.g., DMSO:water gradients) to improve bioavailability predictions .

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity?

Methodological Answer:

  • Probit Analysis : Determine LD₅₀ values with 95% confidence intervals using nonlinear regression .
  • Omics Integration : Apply pathway enrichment analysis (e.g., GSEA) to correlate toxicity with gene expression changes .

Comparative and Structural Studies

Q. How does the sulfonyl-nitro substitution pattern influence bioactivity compared to analogs?

Methodological Answer:

  • SAR Analysis : Synthesize analogs (e.g., replacing nitro with cyano groups) and compare IC₅₀ values in enzyme inhibition assays .
  • Crystallography : Resolve X-ray structures of ligand-target complexes to map steric/electronic interactions .

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